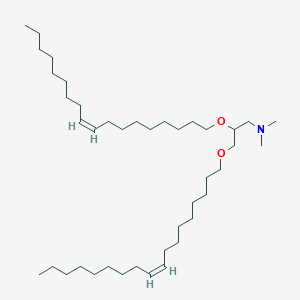

DODMA

Descripción general

Descripción

1,2-Dioleiloxici-3-dimetilaminopropano (DODMA) es un lípido catiónico ionizable con un grupo de cabeza de amina terciaria protonable. Este compuesto exhibe una carga positiva a pH bajo, lo que lo hace altamente eficiente en la encapsulación de ácidos nucleicos para formar lipoplexos durante la síntesis al reducir el pH fisiológico. Estas propiedades hacen que el this compound sea muy adecuado para aplicaciones de transfección y administración de fármacos .

Aplicaciones Científicas De Investigación

El DODMA tiene una amplia gama de aplicaciones en investigación científica, que incluyen:

Mecanismo De Acción

El DODMA ejerce sus efectos encapsulando ácidos nucleicos y formando lipoplexos. El grupo de cabeza de amina terciaria protonable del this compound muestra una carga positiva a pH bajo, lo que facilita la encapsulación de ácidos nucleicos cargados negativamente. Esto permite que los lipoplexos pasen a través de la membrana celular y entreguen los ácidos nucleicos a las células diana. Los objetivos moleculares y las vías implicadas incluyen el escape endosomal y la liberación intracelular de los ácidos nucleicos encapsulados .

Compuestos similares:

1,2-Dioleoil-3-trimetilamonio-propano (DOTMA): Similar al this compound, el DOTMA es también un lípido catiónico utilizado en sistemas de entrega de genes.

1,2-Dioleoil-sn-gliceril-3-fosfoetanolamina (DOPE): Otro lípido catiónico utilizado en la preparación de liposomas y nanopartículas lipídicas.

Singularidad del this compound: El this compound es único debido a su capacidad para reducir temporalmente el pH, lo que lo hace altamente eficiente en la encapsulación de ácidos nucleicos. Esta propiedad permite al this compound formar lipoplexos que pueden atravesar fácilmente la membrana celular, lo que lo hace muy adecuado para aplicaciones de transfección y administración de fármacos .

Análisis Bioquímico

Biochemical Properties

DODMA interacts with various biomolecules, particularly nucleic acids, during the synthesis of lipid nanoparticles. It is efficient in encapsulating nucleic acid by reducing the physiological pH . The interaction between this compound and nucleic acids is crucial for the successful induction of gene silencing by small RNAs .

Cellular Effects

This compound influences cell function by facilitating the cellular uptake and intracellular release of small RNAs . It impacts cellular processes such as gene expression and cellular metabolism by enabling the delivery of nucleic acids such as siRNA and microRNA .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly nucleic acids. It facilitates the encapsulation of nucleic acids during the synthesis of lipid nanoparticles, thereby influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the potency of lipid nanoparticles containing this compound can vary depending on the ratio of this compound to other components

Metabolic Pathways

This compound is involved in the metabolic pathways related to the delivery of nucleic acids. It interacts with enzymes and cofactors during the synthesis of lipid nanoparticles

Transport and Distribution

This compound is distributed within cells and tissues through the lipid nanoparticles it helps to form . It interacts with transporters and binding proteins during this process .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El DODMA se sintetiza utilizando alcohol oleílico y 3-dimetilamino-1,2-propilenglicol como materias primas. La reacción implica la esterificación del alcohol oleílico con 3-dimetilamino-1,2-propilenglicol bajo condiciones específicas para formar el producto deseado .

Métodos de producción industrial: En entornos industriales, el this compound se produce combinando alcohol oleílico y 3-dimetilamino-1,2-propilenglicol en presencia de un catalizador. La reacción se lleva a cabo bajo condiciones controladas de temperatura y presión para garantizar un alto rendimiento y pureza del producto .

Análisis De Reacciones Químicas

Tipos de reacciones: El DODMA experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales del this compound.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Se emplean comúnmente agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución en condiciones apropiadas.

Productos principales formados:

Oxidación: Derivados oxidados de this compound.

Reducción: Formas reducidas de this compound con grupos funcionales modificados.

Sustitución: Derivados sustituidos con diferentes grupos funcionales.

Comparación Con Compuestos Similares

1,2-Dioleoyl-3-trimethylammonium-propane (DOTMA): Similar to DODMA, DOTMA is also a cationic lipid used in gene delivery systems.

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Another cationic lipid used in the preparation of liposomes and lipid nanoparticles.

Uniqueness of this compound: this compound is unique due to its ability to temporarily reduce pH, making it highly efficient at encapsulating nucleic acids. This property allows this compound to form lipoplexes that can readily pass through the cell membrane, making it highly suitable for transfection and drug delivery applications .

Propiedades

IUPAC Name |

N,N-dimethyl-2,3-bis[(Z)-octadec-9-enoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H81NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,41H,5-18,23-40H2,1-4H3/b21-19-,22-20- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGLUQVVDHRLQK-WRBBJXAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOCC(CN(C)C)OCCCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H81NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DODMA facilitate the removal of pentachlorophenol (PCP) from water in organo-clay systems?

A1: this compound modifies smectite clays by replacing inorganic exchange cations, creating an organo-clay complex. The long alkyl chains (C18) of this compound interact with PCP through non-polar interactions, effectively partitioning PCP from water into the organo-clay's organic phase. [, ]

Q2: What role does this compound play in enhancing the photocatalytic activity of decatungstate in the conversion of 2-propanol to acetone?

A2: this compound forms a bilayer composite with decatungstate anions (W10) through ion complexation. This organized structure facilitates the photocatalytic process, with activity significantly increasing above the bilayer's phase transition temperature. []

Q3: How does this compound contribute to the antibacterial activity of porphyrin-based honeycomb films?

A3: this compound interacts electrostatically with Mn(III) meso-tetra(4-sulfonatophenyl) porphine chloride, forming hybrid complexes. These complexes self-assemble into porous honeycomb films, enhancing the porphyrin's photochemical activity and, consequently, its antibacterial properties. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound bromide is C40H84BrN, and its molecular weight is 663.01 g/mol.

Q5: What spectroscopic techniques are commonly used to characterize this compound and its interactions?

A5: Fourier Transform Infrared (FTIR) spectroscopy and X-ray diffraction (XRD) are frequently employed. FTIR reveals changes in the CH stretching vibrations of this compound upon intercalation, providing insights into its configuration. XRD analyzes the basal spacing of clay minerals before and after modification with this compound, indicating the arrangement of this compound within the interlayer spaces. [, ]

Q6: How does the concentration of this compound affect the morphology of honeycomb films in its interaction with europium polyoxometalate?

A6: Increasing the concentration of this compound-europium polyoxometalate complexes during film formation leads to larger pore sizes and thicker film walls in the resulting honeycomb structure. []

Q7: How does this compound contribute to the stability of artificial nanovesicles (AVs) for dsRNA delivery in plants?

A7: Incorporating this compound into the lipid composition of AVs enhances their stability, protecting encapsulated dsRNA from nuclease degradation and removal by leaf washing. This increased stability allows for prolonged RNA interference (RNAi) activity against fungal pathogens in crop protection. [, ]

Q8: Does this compound itself exhibit catalytic activity in the studied systems?

A8: The research primarily focuses on this compound's role as a structure-directing agent and carrier, enhancing the activity of other catalytic components like decatungstate or porphyrins. There is no direct evidence suggesting inherent catalytic properties of this compound in these contexts. [, ]

Q9: Have computational studies been conducted to understand this compound's interactions at the molecular level?

A9: While the provided research primarily focuses on experimental characterization, computational methods like molecular dynamics simulations could provide valuable insights into this compound's interactions with clays, other molecules, and biological systems. Further research in this area could contribute to a deeper understanding of this compound's behavior.

Q10: How does the length of the alkyl chain in quaternary ammonium compounds, including this compound, influence the sorption of organic contaminants like BTEX?

A10: Research indicates that longer alkyl chains, such as those in this compound, generally lead to greater sorption of organic contaminants. The extended hydrophobic regions provided by longer chains enhance the partitioning of these contaminants from water into the organic phase of the organo-clay complex. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.